molecular formula C13H17N3O3 B4115872 N-(4-nitrophenyl)-1-azepanecarboxamide

N-(4-nitrophenyl)-1-azepanecarboxamide

Cat. No. B4115872
M. Wt: 263.29 g/mol
InChI Key: YYOHHSLXMDWRGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-(4-nitrophenyl)-1-azepanecarboxamide” has been described in various studies . For instance, the synthesis of new carbamates of 4-nitrophenyl chloroformate has been reported .


Molecular Structure Analysis

The molecular structure of compounds similar to “N-(4-nitrophenyl)-1-azepanecarboxamide” has been studied . For example, the optimized structure of HNPCA in methanol was used for computing chemical shifts .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol has been studied extensively and is considered a benchmark reaction to assess the activity of nanostructured materials . Other studies have also explored the electrochemical reduction of 4-nitrophenol .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “N-(4-nitrophenyl)-1-azepanecarboxamide” have been analyzed . For example, thin crystalline films of N-4-nitrophenyl-(L)-prolinol (NPP) were grown on nanostructured highly oriented poly(tetrafluoroethylene) (PTFE) substrates .

Mechanism of Action

The mechanism of action of compounds similar to “N-(4-nitrophenyl)-1-azepanecarboxamide” has been discussed in various studies . For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials has been explored .

Safety and Hazards

The safety and hazards associated with compounds similar to “N-(4-nitrophenyl)-1-azepanecarboxamide” have been discussed . For instance, the safety data sheet for 4-Nitrophenyl chloroformate suggests that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for research on compounds similar to “N-(4-nitrophenyl)-1-azepanecarboxamide” have been suggested in various studies . For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is considered a promising area for future research .

properties

IUPAC Name

N-(4-nitrophenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-13(15-9-3-1-2-4-10-15)14-11-5-7-12(8-6-11)16(18)19/h5-8H,1-4,9-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOHHSLXMDWRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-nitrophenyl)azepane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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